molecular formula C56H72ClN13O12 B12366551 G3-VC-PAB-DMEA-Duocarmycin DM

G3-VC-PAB-DMEA-Duocarmycin DM

Cat. No.: B12366551
M. Wt: 1154.7 g/mol
InChI Key: GUGYAPHPMAJYHQ-MUYWJSLASA-N
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Description

G3-VC-PAB-DMEA-Duocarmycin DM is a duocarmycin-based linker molecule used in the preparation of antibody-drug conjugates (ADCs). This compound is designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells. The compound is known for its potent DNA-alkylating properties, which make it effective in targeting and killing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G3-VC-PAB-DMEA-Duocarmycin DM involves multiple steps, starting with the preparation of the duocarmycin core. The core is then linked to a valine-citrulline (VC) dipeptide, followed by the attachment of a para-aminobenzyl (PAB) spacer. The final step involves the conjugation of the dimethylaminoethyl (DMEA) group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, making it suitable for use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

G3-VC-PAB-DMEA-Duocarmycin DM undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that retain the cytotoxic properties of the original molecule .

Scientific Research Applications

G3-VC-PAB-DMEA-Duocarmycin DM has a wide range of scientific research applications, including:

Mechanism of Action

G3-VC-PAB-DMEA-Duocarmycin DM exerts its effects by binding to the minor groove of DNA and alkylating the DNA at specific sites. This alkylation leads to DNA strand breaks and ultimately cell death. The compound targets rapidly dividing cancer cells, making it effective in reducing tumor growth. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

G3-VC-PAB-Duocarmycin DM is unique due to its specific linker design, which enhances its stability and targeting capabilities. The inclusion of the VC dipeptide and PAB spacer allows for precise delivery of the cytotoxic agent to cancer cells, reducing off-target effects and improving therapeutic outcomes .

Properties

Molecular Formula

C56H72ClN13O12

Molecular Weight

1154.7 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C56H72ClN13O12/c1-33(2)50(66-48(73)30-62-47(72)29-61-46(71)28-58)52(75)65-42(12-9-19-60-54(59)77)51(74)63-37-15-13-34(14-16-37)32-81-55(78)68(5)20-21-69(6)56(79)82-45-26-44-49(40-11-8-7-10-39(40)45)36(27-57)31-70(44)53(76)43-25-35-24-38(17-18-41(35)64-43)80-23-22-67(3)4/h7-8,10-11,13-18,24-26,33,36,42,50,64H,9,12,19-23,27-32,58H2,1-6H3,(H,61,71)(H,62,72)(H,63,74)(H,65,75)(H,66,73)(H3,59,60,77)/t36-,42+,50+/m1/s1

InChI Key

GUGYAPHPMAJYHQ-MUYWJSLASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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